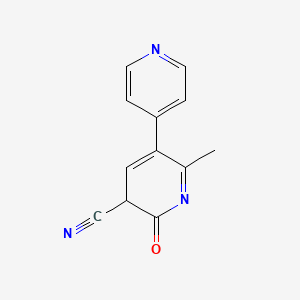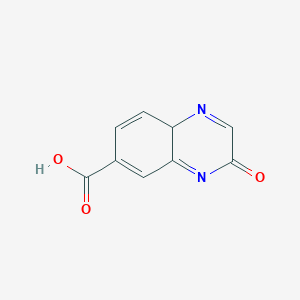![molecular formula C9H9NO3 B12357248 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione is a heterocyclic compound that features a fused furan and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione can be achieved through a four-step cascade reaction involving acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione can be compared with other similar compounds, such as:
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: This compound has a similar fused ring system but differs in its specific functional groups and biological activities.
Furo[3,4-c]pyridine-1,3-dione: Another related compound with a similar core structure but different substituents and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4,6H,1-2H3 |
InChI-Schlüssel |
MEHWUKWITHCTNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=NC(=O)C2C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


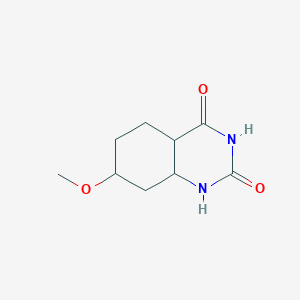

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
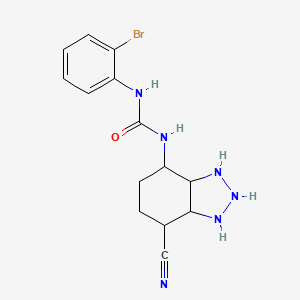
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
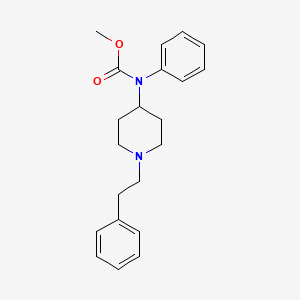

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
